N-(3-(异恶唑-4-基)丙基)-9H-呫吨-9-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isoxazole is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential . The substitution of various groups on the isoxazole ring imparts different activity .

Synthesis Analysis

The synthesis of isoxazoles has been an interesting field of study for decades . A highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .Molecular Structure Analysis

The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis

Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Physical And Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary widely depending on the specific compound. For example, 3-Isoxazol-4-yl-propionic acid is a solid at room temperature .科学研究应用

Anticancer Activity

The oxazole derivatives have been studied for their potential as anticancer agents. The presence of the oxazole moiety can contribute to the inhibition of various cancer cell lines. For instance, compounds with similar structures have shown selective and potent activity against EGFR inhibition, which is a promising target in cancer therapy .

Antimicrobial Activity

Oxazole derivatives are known to possess significant antimicrobial properties. They have been utilized in the synthesis of new chemical entities that exhibit a broad spectrum of activity against various bacterial and fungal strains .

Anti-inflammatory Activity

The anti-inflammatory properties of oxazole compounds make them valuable in the treatment of chronic inflammatory diseases. They can inhibit key inflammatory pathways, thereby reducing inflammation and associated symptoms .

Antioxidant Properties

Oxazole derivatives can also act as antioxidants. These compounds can neutralize free radicals, which are harmful byproducts of cellular metabolism that can cause oxidative stress and damage to cells .

Antidiabetic Effects

Some oxazole derivatives have been explored for their antidiabetic effects. They can play a role in regulating blood sugar levels by influencing the metabolic pathways associated with diabetes .

Neuroprotective Effects

Research has indicated that oxazole derivatives may have neuroprotective effects. They could potentially be used in the treatment of neurodegenerative diseases by protecting neuronal cells from damage .

作用机制

The mechanism of action of isoxazole derivatives can vary widely depending on the specific compound and its biological target. Many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .

安全和危害

未来方向

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

属性

IUPAC Name |

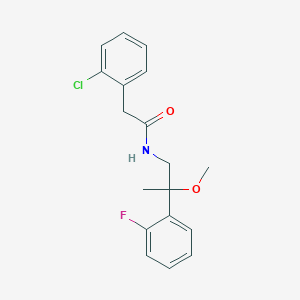

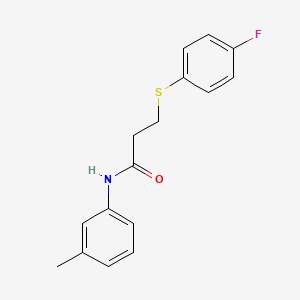

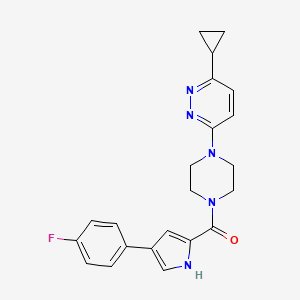

N-[3-(1,2-oxazol-4-yl)propyl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c23-20(21-11-5-6-14-12-22-24-13-14)19-15-7-1-3-9-17(15)25-18-10-4-2-8-16(18)19/h1-4,7-10,12-13,19H,5-6,11H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTWVSMHLZQMWNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCCC4=CON=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(isoxazol-4-yl)propyl)-9H-xanthene-9-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

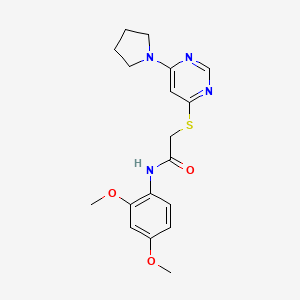

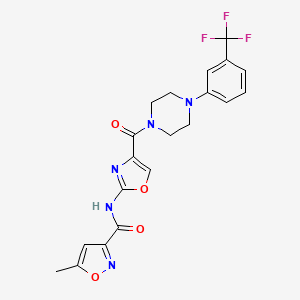

![methyl 5-((3-oxo-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)furan-2-carboxylate](/img/structure/B2860531.png)

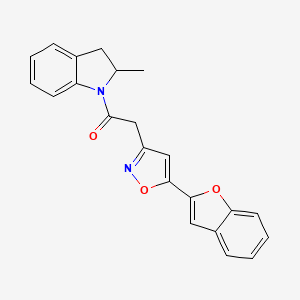

![2-[[1-(2-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-6-methylpyridine](/img/structure/B2860537.png)

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2860545.png)

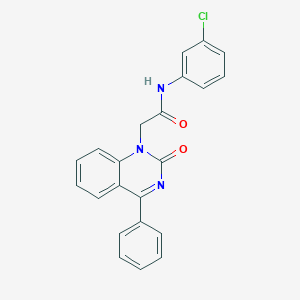

![Methyl N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2860547.png)